molecular formula C8H6F3NO2 B8809068 4-(trifluoromethoxy)benzaldehyde oxime

4-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B8809068
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-UHFFFAOYSA-N
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Description

Significance of Oxime Derivatives in Modern Organic Synthesis

Oximes, characterized by the R¹R²C=NOH functional group, are a versatile class of organic compounds. wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.com This reaction is a cornerstone of organic synthesis, providing a reliable method for the protection and purification of carbonyl compounds. orientjchem.org Beyond this classical role, oximes serve as crucial intermediates in a variety of chemical transformations. numberanalytics.com They can be readily converted into other functional groups such as amines, nitriles, and amides, making them valuable building blocks in the synthesis of complex molecules. wikipedia.orgnumberanalytics.com The Beckmann rearrangement, for instance, which converts oximes into amides, is a notable example of their synthetic utility. wikipedia.org Furthermore, oxime derivatives have found applications in materials science for the synthesis of polymers and in analytical chemistry. numberanalytics.com

Strategic Importance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.comomicsonline.org Fluorine's high electronegativity and small atomic size allow it to significantly alter the physical, chemical, and biological properties of a parent compound. numberanalytics.com The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.commdpi.com This is due to the strength of the carbon-fluorine bond and the unique electronic effects imparted by fluorine atoms. mdpi.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.gov The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly important fluorinated substituents. mdpi.comnih.gov

The trifluoromethoxy (-OCF3) group, a key feature of 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime, exerts a profound electronic and steric influence on the aromatic ring to which it is attached. Electronically, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govbeilstein-journals.org This deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, the oxygen atom can also donate electron density to the ring via resonance, which counteracts the inductive withdrawal to some extent. beilstein-journals.org This dual electronic nature distinguishes it from other substituents. beilstein-journals.org

Sterically, the trifluoromethoxy group is bulkier than a methyl group and its presence can influence the conformation of molecules and their interactions with biological targets. mdpi.com The steric hindrance provided by the -OCF3 group can also shield adjacent parts of the molecule from enzymatic attack, thereby increasing metabolic stability. mdpi.com The combination of its electronic and steric properties makes the trifluoromethoxy group a valuable substituent for fine-tuning the characteristics of organic compounds. mdpi.com

Overview of Current Research Trajectories for Aromatic Aldoximes

Aromatic aldoximes, which are oximes derived from aromatic aldehydes, are a subject of ongoing research. Current studies are exploring their diverse reactivity and applications. One area of focus is their use as precursors for generating radicals, which can then participate in various synthetic transformations. nih.govmdpi.com The development of new catalytic methods for the rearrangement of aldoximes to primary amides, often using environmentally friendly reaction media, is another active research direction. acs.org Furthermore, the synthesis of novel aromatic aldoxime derivatives and the investigation of their potential biological activities continue to be of interest to the scientific community. researchgate.netdntb.gov.ua The stereochemistry of aromatic aldoximes, particularly the interconversion of E and Z isomers, is also a subject of study due to its impact on their physical and pharmacological properties. nih.gov

Scope and Objectives of the Academic Research Outline for 4-(trifluoromethoxy)benzaldehyde Oxime

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical characteristics and research context. The primary objectives are to:

Detail the significance of its core functional groups: the oxime and the trifluoromethoxy-substituted aromatic ring.

Present its fundamental chemical and physical properties in a structured format.

Outline established synthetic routes for its preparation.

Explore its known chemical reactivity and transformations.

Discuss its current and potential applications in various scientific fields.

This focused examination will provide a foundational understanding of this compound for researchers and students in the chemical sciences.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its handling, characterization, and application. The following table summarizes the key chemical and physical data for this compound.

PropertyValue
Molecular Formula C₈H₆F₃NO₂
CAS Number 150162-39-3
Molecular Weight 205.14 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results

Data sourced from available chemical supplier and database information. synquestlabs.com

Synthesis and Formulation

The synthesis of this compound typically follows the general and well-established method for oxime formation. This involves the reaction of the corresponding aldehyde, in this case, 4-(trifluoromethoxy)benzaldehyde, with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. numberanalytics.comorientjchem.org The reaction is a condensation reaction where the carbonyl group of the aldehyde reacts with hydroxylamine to form the oxime functional group. numberanalytics.com The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by the presence of a base to neutralize the acid generated if a hydroxylamine salt is used. wikipedia.orgchemicalbook.com Microwave-assisted synthesis has also been reported as an efficient method for the preparation of benzaldehyde (B42025) oxime compounds, often leading to shorter reaction times and good yields. google.com

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The oxime moiety can undergo a variety of transformations. For instance, it can be hydrolyzed back to the parent aldehyde, 4-(trifluoromethoxy)benzaldehyde. wikipedia.org It can also be dehydrated to form the corresponding nitrile, 4-(trifluoromethoxy)benzonitrile. wikipedia.org The Beckmann rearrangement, a classic reaction of oximes, would convert it to 4-(trifluoromethoxy)benzamide. wikipedia.org

The trifluoromethoxy group on the aromatic ring is a strong electron-withdrawing group, which influences the reactivity of the aromatic system. nih.govbeilstein-journals.org This group deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.org The stability of the compound is generally good under standard laboratory conditions, though like many organic compounds, it should be protected from excessive heat and light.

Applications in Scientific Research

While specific, large-scale industrial applications for this compound are not widely documented in the provided search results, its structural motifs suggest potential utility in several areas of scientific research. As an oxime derivative, it can serve as a versatile intermediate in organic synthesis for the creation of more complex molecules. numberanalytics.com The presence of the trifluoromethoxy group makes it a valuable building block in medicinal chemistry research. mdpi.comnih.gov The incorporation of this group can be used to modulate the properties of potential drug candidates, such as their metabolic stability and lipophilicity. mdpi.com Therefore, this compound is likely to be used in the synthesis of novel compounds for biological screening and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H

InChI Key

SFLMISFBFTUVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethoxy Benzaldehyde Oxime

Classical Condensation Reactions for Oxime Formation

The most common and well-established method for synthesizing aldoximes is the direct reaction of an aldehyde with hydroxylamine (B1172632), which is typically used in its more stable hydrochloride salt form. researchgate.net This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Reaction of 4-(trifluoromethoxy)benzaldehyde (B1346576) with Hydroxylamine Hydrochloride

The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride. researchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the hydroxylamine to

Advanced Catalytic Approaches in Oxime Synthesis

Metal-Mediated and Organocatalytic Strategies

The synthesis of aldoximes, including this compound, can be effectively achieved through various catalytic methods. While the conventional approach involves the condensation of an aldehyde with hydroxylamine, the use of metal-based or organic catalysts can enhance reaction rates, yields, and selectivity. nih.gov

Metal-Mediated Synthesis:

Metal-mediated reactions for oxime synthesis are diverse, often involving the activation of substrates by a metal center. acs.org These processes can include the metal-mediated nitrosation of alkanes or the reaction of metal-activated nitro compounds. acs.org For instance, nickel(II)-mediated reactions have been shown to facilitate the formation of vic-dioximes through a mechanism suggested to involve the hydrolysis of an initial substrate to generate hydroxylamine in situ, which then acts as a nitrosating agent. acs.org Although not specifically detailed for this compound, a plausible metal-mediated route could involve the use of a transition metal catalyst, such as a copper salt, to facilitate the condensation of 4-(trifluoromethoxy)benzaldehyde with a hydroxylamine source under mild conditions. google.com The metal center can play a triple role by promoting the generation of a nucleophilic carbanion, activating the nitrosyl ligand, and preventing dimerization of the nitroso intermediate. acs.org

Organocatalytic Synthesis:

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. researchgate.netnih.govrsc.org For aldoxime formation, organocatalysts such as amines can be employed to activate the aldehyde component towards nucleophilic attack by hydroxylamine. For the synthesis of this compound, a chiral organocatalyst could potentially be used to achieve stereoselective synthesis if desired, although for this particular achiral product, a simple amine catalyst would suffice to accelerate the condensation reaction. The use of organocatalysts aligns with green chemistry principles by avoiding potentially toxic heavy metals.

StrategyCatalyst TypeGeneral MechanismPotential Application to this compound
Metal-Mediated Transition Metals (e.g., Ni(II), Cu(II))Activation of substrates, in situ generation of reagents. acs.orgCatalyzing the condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine.
Organocatalytic Amines (e.g., Prolinamide)Activation of carbonyl group towards nucleophilic attack. researchgate.netAccelerating the reaction between 4-(trifluoromethoxy)benzaldehyde and hydroxylamine under metal-free conditions.

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry are increasingly being applied to the synthesis of oximes to reduce environmental impact. researchgate.net This involves the use of safer solvents, minimizing waste, and employing energy-efficient methods. nih.govijprajournal.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of benzaldehyde (B42025) oximes. google.comresearchgate.netnih.gov This technique can be readily applied to the synthesis of this compound.

A typical procedure involves dissolving the starting aldehyde, hydroxylamine hydrochloride, and a base (such as sodium carbonate or sodium acetate) in an organic solvent like methanol (B129727) or ethanol (B145695) within a microwave reaction vessel. google.com The reaction mixture is then subjected to microwave irradiation for a short period, typically 3-15 minutes, at a controlled temperature and power. google.com A solvent-free approach under microwave irradiation has also been reported for the conversion of aromatic aldehydes with electron-withdrawing groups into their corresponding oximes, using hydroxylamine hydrochloride and titanium dioxide. nih.gov The rapid and efficient heating provided by microwaves accelerates the reaction, leading to a faster and more energy-efficient synthesis compared to conventional heating methods. nih.gov

ParameterMicrowave-Assisted Method
Reactants 4-(trifluoromethoxy)benzaldehyde, Hydroxylamine hydrochloride, Base (e.g., Na2CO3) google.com
Solvent Methanol or Ethanol (or solvent-free with TiO2) google.comnih.gov
Reaction Time 3-15 minutes google.com
Power 200-300 W google.com
Temperature 70-110 °C google.com
Advantages Rapid reaction, High yield, Energy efficient google.comnih.gov

Eco-Friendly Methodologies in Aldoxime Production

Several eco-friendly methods have been developed for aldoxime synthesis that minimize the use of hazardous materials. ias.ac.in One such approach is the use of water as a solvent, which is a benign and readily available medium. ias.ac.in The synthesis of various aryl oximes has been successfully carried out in mineral water at room temperature without the need for a catalyst, affording high yields in short reaction times. ias.ac.in

Another green technique is "grindstone chemistry," a solvent-free method where the reactants are simply ground together at room temperature. nih.govresearchgate.netd-nb.info This method has been used to convert various carbonyl compounds, including aromatic aldehydes, into their corresponding oximes in excellent yields. nih.govd-nb.info For the synthesis of this compound, this would involve grinding the aldehyde with hydroxylamine hydrochloride and a solid base or catalyst, such as bismuth(III) oxide (Bi2O3), using a mortar and pestle. nih.govd-nb.info This solventless approach significantly reduces waste and eliminates the need for potentially harmful organic solvents. d-nb.info

Isolation and Purification Protocols

The isolation and purification of this compound are critical steps to ensure the final product meets the required standards of purity for subsequent applications.

Recrystallization for Enhanced Purity

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. tcu.edu For aromatic oximes, common solvents for recrystallization include ethanol, methanol, or mixtures such as ethanol-water. orgsyn.org The process involves dissolving the crude oxime in a minimal amount of the hot solvent to form a saturated solution. tcu.edu Upon slow cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. tcu.edu Mixed solvent systems, like ethyl acetate-hexane or toluene-heptane, can also be effective. tcu.edureddit.com

Recrystallization Solvents for Aromatic Oximes
Single Solvents: Ethanol, Methanol orgsyn.org
Mixed Solvents: Ethanol-Water, Acetone-Water, Ethyl Acetate-Hexane, Toluene-Heptane tcu.edureddit.com

Chromatographic Separation Techniques (e.g., column chromatography)

Column chromatography is a widely used method for the purification of organic compounds. nih.gov For the purification of this compound, silica (B1680970) gel is a common stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. A suitable mobile phase (eluent) is then passed through the column to separate the components based on their differential adsorption to the silica gel.

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often employed for the purification of aromatic oximes. rsc.orgresearchgate.net The polarity of the eluent can be gradually increased to elute compounds with higher polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Benzaldehyde Oxime

Intrinsic Transformations of the Oxime Functionality

The oxime functional group in 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime is a versatile moiety capable of undergoing several fundamental transformations. These reactions, which include rearrangements, dehydrations, and hydrolysis, are central to the synthetic utility of oximes.

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which transforms them into amides or nitriles. wikipedia.orgorganic-chemistry.org For aldoximes, such as 4-(trifluoromethoxy)benzaldehyde oxime, the reaction can lead to the formation of a primary amide (4-(trifluoromethoxy)benzamide) or, more commonly, proceed via fragmentation to the corresponding nitrile. masterorganicchemistry.comlscollege.ac.in The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group. In the case of aldoximes, the migrating group is a hydrogen atom, leading to a nitrilium ion intermediate, which can then be hydrolyzed to an amide or deprotonated to form a nitrile. masterorganicchemistry.com

A wide variety of reagents are known to promote the Beckmann rearrangement, moving beyond traditional strong acids like sulfuric acid and polyphosphoric acid. wikipedia.orglscollege.ac.in These reagents are often aimed at activating the hydroxyl group under milder conditions.

Catalyst/ReagentTypical ConditionsProduct from AldoximeReference
Sulfuric Acid (H₂SO₄)Acid solution, heatAmide/Nitrile wikipedia.org
Polyphosphoric Acid (PPA)HeatAmide/Nitrile wikipedia.org
Tosyl Chloride (TsCl)Base (e.g., Pyridine)Amide/Nitrile wikipedia.org
Thionyl Chloride (SOCl₂)Solvent, often with baseAmide/Nitrile wikipedia.org
Phosphorus Pentachloride (PCl₅)Inert solventAmide/Nitrile wikipedia.org
Cyanuric ChlorideCo-catalyst (e.g., ZnCl₂)Amide/Nitrile wikipedia.org
Chloral (hydrate)Solvent-free, heatNitrile organic-chemistry.org

The most common reaction pathway for aldoximes, including this compound, is dehydration to form the corresponding nitrile, in this case, 4-(trifluoromethoxy)benzonitrile. This transformation is of significant synthetic importance as nitriles are valuable precursors for other functional groups. nih.gov The dehydration of aldoximes can be achieved using a vast array of reagents and conditions, ranging from strong acids and high temperatures to very mild, room-temperature methods. rsc.orgorganic-chemistry.org In some instances, the reaction conditions for the Beckmann rearrangement of an aldoxime directly yield the nitrile as the major or sole product. masterorganicchemistry.com

The mechanism generally involves the activation of the hydroxyl group of the oxime, turning it into a better leaving group, followed by elimination to form the cyano group.

Dehydrating AgentReaction ConditionsReference
XtalFluor-EEthyl acetate (B1210297), room temperature organic-chemistry.org
BOP reagent and DBUCH₂Cl₂, THF, or DMF, room temperature nih.gov
Polyvinylpyrrolidone–Thionyl ChlorideMild conditions rsc.org
[RuCl₂(p-cymene)]₂Molecular sieves, mild conditions organic-chemistry.org
Propylphosphonic anhydride (T3P)Catalytic ZnBr₂, PMHS researchgate.net
Chloral (hydrate)Solvent-free, heat organic-chemistry.org

The formation of an oxime from an aldehyde is a reversible reaction. nih.gov Consequently, this compound can be hydrolyzed back to its parent aldehyde, 4-(trifluoromethoxy)benzaldehyde. wikipedia.org This reaction is typically catalyzed by acid and involves the addition of water across the C=N double bond, followed by the elimination of hydroxylamine (B1172632). nih.gov The hydrolysis is often slow but can be driven to completion by using an excess of water or by trapping the liberated hydroxylamine. nih.gov This reversibility underscores the utility of oximes as protecting groups for aldehydes and ketones.

ConditionDescriptionReference
Acid CatalysisThe hydrolysis is accelerated by protonation of the oxime nitrogen. nih.gov
Le Chatelier's PrincipleUsing a large excess of water can shift the equilibrium toward the aldehyde. nih.gov
Trapping AgentsAdding an aldehyde or ketone trap (e.g., formaldehyde) can remove the hydroxylamine byproduct, preventing the reverse reaction. nih.gov

The carbon atom of the oxime functional group (the methylene carbon) is susceptible to electrophilic attack. For instance, benzaldehyde (B42025) oxime, a close analogue of the title compound, reacts with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to yield benzohydroximoyl chloride. wikipedia.org In this reaction, the hydrogen atom attached to the methylene carbon is substituted by a chlorine atom. This type of reaction transforms the oxime into a hydroximoyl halide, which is a versatile intermediate for further synthetic transformations, such as the synthesis of nitrile oxides or isoxazoles. N-halosuccinimides like NCS and N-bromosuccinimide (NBS) are common reagents for such electrophilic halogenations. organic-chemistry.orgorganic-chemistry.org

Influence of the 4-(trifluoromethoxy) Moiety on Aromatic Ring Reactivity

The trifluoromethoxy (OCF₃) group at the para position of the benzaldehyde oxime exerts a profound influence on the reactivity of the aromatic ring. Its electronic properties dictate the regioselectivity and rate of substitution reactions.

The trifluoromethoxy group is a potent electron-withdrawing group. nih.govreddit.com This property arises from the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which outweighs the weak resonance donation (+R) from the oxygen atom's lone pairs. The strong -I effect significantly reduces the electron density of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): Due to its electron-withdrawing nature, the OCF₃ group deactivates the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). youtube.com Substituents that withdraw electron density from the ring slow down the rate of electrophilic substitution. minia.edu.eglumenlearning.com As a deactivating group, the trifluoromethoxy moiety acts as a meta-director for incoming electrophiles relative to itself. youtube.com Therefore, in this compound, electrophilic attack will be directed to the positions ortho to the oxime group (and meta to the OCF₃ group).

Nucleophilic Aromatic Substitution (SNA_Ar): Conversely, the strong electron-withdrawing character of the OCF₃ group activates the aromatic ring towards nucleophilic aromatic substitution. researchgate.netbeilstein-journals.org By pulling electron density out of the ring, it stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the course of an S_NAr reaction. This effect is most pronounced at the ortho and para positions relative to the electron-withdrawing group.

The electronic influence of a substituent can be quantified by its Hammett constant (σ). A positive value indicates an electron-withdrawing character. wikipedia.orgresearchgate.net

SubstituentHammett Constant (σ_p)Electronic EffectEffect on EAS RateReference
-OCH₃ (Methoxy)-0.27Electron-donatingActivating libretexts.org
-H (Hydrogen)0.00Neutral (Reference)Reference libretexts.org
-CF₃ (Trifluoromethyl)0.53Strongly electron-withdrawingStrongly deactivating stenutz.eu
-OCF₃ (Trifluoromethoxy)0.36Strongly electron-withdrawingStrongly deactivating stenutz.eu
-NO₂ (Nitro)0.78Very strongly electron-withdrawingVery strongly deactivating libretexts.org

Steric Hindrance Considerations

The concept of steric hindrance refers to the influence of the spatial arrangement of atoms within a molecule on its reactivity. For this compound, the key substituent is the trifluoromethoxy (-OCF₃) group located at the para-position of the benzene ring.

Metal-Catalyzed and Mediated Reactions of the Oxime

Oximes are versatile participants in metal-catalyzed reactions, capable of acting both as ligands that coordinate to the metal center and as substrates in transformations. The electronic properties of the 4-(trifluoromethoxy)phenyl group, which is strongly electron-withdrawing, significantly influence the reactivity of the oxime and the stability of any resulting metal complexes.

The oxime functional group (-CH=N-OH) in this compound can coordinate to transition metal centers through its nitrogen and/or oxygen atoms. This allows it to function as a ligand, forming stable coordination compounds. Oximes can act as monodentate ligands, binding through the nitrogen atom's lone pair of electrons, or as bidentate chelating ligands, where both nitrogen and oxygen atoms bind to the same metal center researchgate.netub.edu.

The formation of such complexes is a foundational aspect of their role in catalysis. For example, various substituted benzaldehyde oximes have been used to prepare complexes with metals like Copper (Cu), Nickel (Ni), and Cobalt (Co) researchgate.net. Similarly, Schiff bases, which are structurally related to oximes, readily form stable complexes with Cu(II), Cu(I), and Ag(I) mdpi.com. Palladium (Pd) complexes with oxime ligands are particularly important, as they are effective catalysts for cross-coupling reactions researchgate.net. The electron-withdrawing nature of the trifluoromethoxy group can enhance the stability of these metal complexes by modifying the electron density on the oxime and the metal center.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Metal CenterPotential Coordination ModeRole of the LigandResulting Complex Properties
Pd(II) Monodentate (via N) or Bidentate (via N, O)Stabilizing ligand for catalytic intermediatesActive catalyst in cross-coupling reactions researchgate.net
Cu(II)/Cu(I) Bidentate (via N, O)Chelating agentForms stable, often colored, complexes researchgate.netmdpi.com
Ag(I) Primarily Monodentate (via N)Lewis base ligandForms linear or tetrahedral complexes
Fe(II) Bidentate (via N, O)Chelating agentCan form high-spin or low-spin complexes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a functional group on the ring, known as a directed metalation group (DMG), coordinates to a metal center and directs the deprotonation and subsequent metalation of a nearby ortho C-H bond nih.govnih.gov.

The oxime group in this compound has the potential to act as a DMG. The nitrogen atom's lone pair can coordinate to a transition metal, such as palladium, positioning the metal catalyst in close proximity to the C-H bonds at the 2- and 6-positions of the benzene ring. This proximity facilitates the cleavage of an ortho C-H bond and the formation of a stable five-membered cyclometalated intermediate, often called a palladacycle. This palladacycle can then react with a variety of electrophiles, leading to the introduction of a new functional group specifically at the ortho position. This strategy provides a highly efficient route to contiguously substituted aromatic compounds that can be difficult to access through traditional electrophilic aromatic substitution methods nih.gov.

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, oximes can play a crucial role as ancillary ligands that stabilize the palladium catalyst researchgate.net. The general mechanism for these reactions proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.

The key steps in these catalytic cycles are:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate. The efficiency of this step can be influenced by the nature of the halide nih.govnih.gov.

Transmetalation (Suzuki Reaction) : The Pd(II) intermediate reacts with an organoboron compound (R-B(OR')₂), transferring the R group from boron to palladium.

Migratory Insertion (Heck Reaction) : An alkene inserts into the Pd-Ar bond of the Pd(II) intermediate.

Alkyne Coordination/Deprotonation (Sonogashira Reaction) : A terminal alkyne coordinates to the Pd(II) center and is deprotonated, often with the help of a copper co-catalyst, to form a palladium acetylide complex nih.govacs.org.

Reductive Elimination : The two organic groups on the palladium center couple to form a new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to begin anew nih.gov.

Throughout this cycle, ligands like this compound coordinate to the palladium atom, preventing its decomposition and fine-tuning its reactivity to promote high yields and selectivity.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

ReactionStep 1: ActivationStep 2: C-C Bond Formation PrecursorStep 3: Final Product Formation
Suzuki Oxidative Addition of Ar-X to Pd(0)Transmetalation with R-B(OR)₂Reductive Elimination of Ar-R
Heck Oxidative Addition of Ar-X to Pd(0)Migratory Insertion of an alkeneβ-Hydride Elimination
Sonogashira Oxidative Addition of Ar-X to Pd(0)Formation of Pd-acetylide complexReductive Elimination of Ar-alkyne

Oxime Metathesis and Its Applications in Dynamic Covalent Chemistry

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their constitution in response to external stimuli nih.govrsc.org. Oxime-based chemistry has emerged as a valuable tool in this field due to the reversible nature of the C=N bond under specific conditions rsc.org.

Oxime metathesis is a dynamic exchange reaction in which the components of two different oxime ethers are swapped. This reaction is typically catalyzed by acid and proceeds through a proposed metathesis mechanism rsc.org. The equilibrium position can be controlled by the reaction conditions and the nature of the substituents on the oxime.

The key features of oxime metathesis in the context of DCC are:

Reversibility : The C=N bond can be cleaved and reformed, allowing for "error checking" and the thermodynamic selection of the most stable products nih.gov.

Tunability : The kinetics of the exchange reaction can be tuned by changing the catalyst, temperature, or the electronic properties of the oxime substituents rsc.org. The electron-withdrawing trifluoromethoxy group in this compound can influence these kinetics.

Applications : This dynamic behavior has been harnessed to create Covalent Adaptable Networks (CANs), which are polymeric materials with the ability to be reprocessed or self-heal. These "smart" materials have potential applications in areas such as drug delivery, molecular sensors, and self-healing polymers rsc.org.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful insights into the reaction mechanisms, energetics, and structures of chemical species that are often difficult to study experimentally rsc.org. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the detailed pathways of complex organic reactions involving molecules like this compound figshare.comosu.edu.

For the reactions discussed, computational studies can:

Map Reaction Energy Profiles : By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation barriers and thermodynamics of a reaction. This helps to understand why a particular pathway is favored osu.edu.

Elucidate Transition State Structures : Identifying the geometry of transition states is crucial for understanding how bonds are formed and broken during a reaction.

Analyze Substituent Effects : Theoretical models can precisely quantify the electronic and steric effects of substituents like the trifluoromethoxy group, explaining its influence on reaction rates and equilibria.

Verify Mechanisms : Computational results are often used in synergy with experimental data to support or refute proposed reaction mechanisms. For example, the proposed metathesis mechanism for oxime exchange was well-supported by computational studies rsc.org.

These theoretical investigations are invaluable for predicting the reactivity of new compounds and for the rational design of catalysts and reaction conditions for transformations involving this compound.

Elucidation of Reaction Pathways and Transition States in Oxime Formation

The reaction is typically catalyzed by acid. bham.ac.ukrsc.org The acid protonates the carbonyl oxygen of the 4-(trifluoromethoxy)benzaldehyde, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. youtube.com The nitrogen atom of hydroxylamine is the more nucleophilic atom compared to the oxygen atom due to its lower electronegativity. ic.ac.ukrogue-scholar.org

The nucleophilic addition leads to the formation of a tetrahedral intermediate. youtube.com This intermediate is not particularly stable and is poised to undergo further transformation. youtube.com The subsequent steps involve proton transfers, which can be facilitated by solvent molecules, leading to the formation of a better leaving group (water). ic.ac.ukresearchgate.net Computational studies on similar systems suggest that these proton transfers may occur in a concerted fashion rather than a simple stepwise process, involving a cyclic transition state with solvent molecules. ic.ac.uk

The final step is the elimination of a water molecule from the protonated intermediate, resulting in the formation of the C=N double bond of the oxime. bham.ac.ukmasterorganicchemistry.com The rate-determining step of the reaction can vary depending on the pH of the reaction medium. Under acidic conditions, the nucleophilic addition is often the rate-determining step, while under neutral or basic conditions, the dehydration step can be rate-limiting. bham.ac.uk

The presence of the trifluoromethoxy group at the para-position of the benzene ring influences the reactivity of the aldehyde. The trifluoromethoxy group is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, thereby making the aldehyde more reactive towards nucleophiles like hydroxylamine.

Table 1: Proposed Elementary Steps in the Formation of this compound

StepDescriptionKey Intermediates/Transition States
1Protonation of the carbonyl oxygenProtonated 4-(trifluoromethoxy)benzaldehyde
2Nucleophilic attack by hydroxylamineTetrahedral intermediate
3Proton transfer(s)Protonated tetrahedral intermediate
4Dehydration (elimination of water)Oxime product

This table is a generalized representation based on established mechanisms of oxime formation.

Understanding Stereochemical Outcomes in Oxime Reactions

The C=N double bond in this compound is stereogenic, leading to the possibility of two geometric isomers: the E and Z isomers. wikipedia.org These isomers are also historically referred to as syn and anti for aldoximes, depending on the spatial relationship between the substituent on the carbon and the hydroxyl group on the nitrogen. wikipedia.orgadichemistry.com

The formation of this compound typically results in a mixture of the E and Z isomers. chemtube3d.com The ratio of these isomers can be influenced by several factors, including the reaction temperature, the solvent, and the presence of catalysts. researchgate.net For instance, the synthesis of benzaldehyde oxime at room temperature in methanol (B129727) has been reported to yield a mixture of 9% E-isomer and 82% Z-isomer. wikipedia.org The interconversion between the E and Z isomers is possible, but the energy barrier for this isomerization is generally high enough to allow for the separation of the individual isomers under normal conditions. stackexchange.com

The relative stability of the E and Z isomers is determined by steric and electronic factors. In the case of aldoximes derived from aromatic aldehydes, the Z-isomer, where the hydroxyl group and the aromatic ring are on the same side of the C=N bond, can be stabilized by intramolecular hydrogen bonding or other non-covalent interactions. However, steric hindrance between the hydroxyl group and the aromatic ring can destabilize this isomer. The trifluoromethoxy group, while electronically withdrawing, also possesses some steric bulk that could influence the preferred stereochemical outcome.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the relative energies of the E and Z isomers and the energy barriers for their interconversion, providing insights into the thermodynamic and kinetic control of the reaction's stereoselectivity. researchgate.netrsc.org

Table 2: Factors Influencing the Stereochemical Outcome of Oxime Formation

FactorInfluence on E/Z RatioRationale
Temperature Can alter the equilibrium position between isomers. researchgate.netHigher temperatures can provide enough energy to overcome the activation barrier for isomerization, leading to a ratio closer to the thermodynamic equilibrium.
Solvent Can stabilize one isomer over the other through specific interactions like hydrogen bonding.Polar solvents may favor the formation of the more polar isomer.
Catalyst Can influence the rate of formation of each isomer and the rate of interconversion. researchgate.netAcid catalysts can promote E/Z isomerization. researchgate.net
Substituents Steric and electronic effects of the substituents on the aldehyde can favor the formation of one isomer. pku.edu.cnThe bulky trifluoromethoxy group may sterically disfavor the isomer where it is in close proximity to the hydroxyl group.

This table presents general principles that are applicable to the stereochemistry of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethoxy Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environments and Multiplicities

A ¹H NMR spectrum of 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime is expected to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the oxime group and those ortho to the trifluoromethoxy group would have slightly different chemical shifts due to the different electronic effects of these substituents. The oxime proton (N-OH) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton attached to the carbon of the C=N bond would also present as a singlet.

Predicted ¹H NMR Spectral Data for 4-(trifluoromethoxy)benzaldehyde Oxime

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic CH 7.2 - 7.8 Doublet
Aromatic CH 7.2 - 7.8 Doublet
Oxime CH ~8.1 Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbon of the C=N bond would have a characteristic chemical shift in the downfield region. The aromatic carbons would show signals in the typical aromatic region, with the carbon attached to the trifluoromethoxy group and the carbon attached to the oxime group having distinct chemical shifts. The carbon of the trifluoromethoxy group itself would also be observable and would likely show coupling with the fluorine atoms.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (ppm)
C=N 145 - 155
Aromatic C-OCF₃ 148 - 152
Aromatic C-CH=NOH 130 - 135
Aromatic CH 120 - 130
Aromatic CH 118 - 122

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethoxy Group Analysis

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of a -OCF₃ group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the unambiguous assignment of the proton and carbon signals. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the different fragments of the molecule.

Determination of E/Z Stereoisomerism and Ratios

Oximes can exist as two stereoisomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is a key technique for distinguishing between these isomers and determining their relative ratios in a sample. The chemical shifts of the protons and carbons near the C=N bond are often different for the (E) and (Z) isomers. For instance, the chemical shift of the proton on the oxime carbon can differ significantly between the two isomers. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, their relative ratio can be calculated.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. A medium to weak band around 1620-1680 cm⁻¹ would correspond to the C=N stretching vibration. Strong absorption bands associated with the C-F and C-O stretching vibrations of the trifluoromethoxy group are also expected, typically in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=N stretch is often a strong band in the Raman spectrum. The aromatic ring vibrations would also be observable in both the IR and Raman spectra.

Characteristic Vibrational Frequencies for this compound

Functional Group Expected Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3100 - 3500 (broad)
C=N Stretching 1620 - 1680
Aromatic C=C Stretching 1450 - 1600
C-O (ether) Stretching 1200 - 1300

Identification of Characteristic Vibrational Frequencies (O-H, C=N, C-F)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct bands corresponding to the O-H, C=N, and C-F bonds.

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. elixirpublishers.com The broadening is often indicative of hydrogen bonding. For instance, a study on a cashew-based oxime identified the O-H bond vibration at 3418 cm⁻¹. researchgate.net In related benzaldehyde (B42025) oximes, this stretching mode is consistently observed in the 3300 cm⁻¹ region. elixirpublishers.com

The C=N (imine) stretching vibration of the oxime functional group is typically observed in the 1620-1690 cm⁻¹ range. Its exact position can be influenced by conjugation with the aromatic ring. In one analysis of an oxime, the C=N-OH bond was confirmed by a characteristic band at 1643 cm⁻¹. researchgate.net For (E)-4-(trifluoromethyl)benzaldehyde oxime, a structurally similar compound, the IR spectrum shows a characteristic C=N stretch at 1618 cm⁻¹. rsc.org

The trifluoromethoxy group (-OCF₃) gives rise to strong C-F stretching absorptions. These are typically found in the region of 1100-1300 cm⁻¹ due to the high electronegativity of fluorine atoms. The IR spectrum of (E)-4-(trifluoromethyl)benzaldehyde oxime, for example, displays very strong bands between 1325 cm⁻¹ and 1067 cm⁻¹ that are characteristic of the C-F bonds in the trifluoromethyl group. rsc.org Similar strong absorptions are expected for the trifluoromethoxy group in the target molecule.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference Compound Example
O-H StretchOxime (-OH)3100 - 3600O-nitrobenzaldehyde oxime (3289 cm⁻¹) elixirpublishers.com
C=N StretchOxime (C=N)1620 - 1690Cashew-based oxime (1643 cm⁻¹) researchgate.net
C-F StretchTrifluoromethoxy (-CF₃)1100 - 1300(E)-4-(trifluoromethyl)benzaldehyde oxime (1325, 1168, 1128, 1067 cm⁻¹) rsc.org

Assessment of Intramolecular and Intermolecular Hydrogen Bonding

The oxime functional group (-C=N-OH) is capable of participating in both donating and accepting hydrogen bonds. The hydroxyl proton serves as a hydrogen-bond donor, while the nitrogen and oxygen atoms can act as hydrogen-bond acceptors. scispace.com This capability significantly influences the supramolecular structure of oximes in the solid state.

In the case of this compound, intramolecular hydrogen bonding is sterically unlikely due to the para substitution pattern, which places the trifluoromethoxy group and the oxime group at opposite ends of the benzene ring. Intramolecular hydrogen bonds are more common when a suitable acceptor group is in the ortho position, as seen in pyridine-2-carboxaldoxime, where a strong intramolecular hydrogen bond is formed. nih.gov

Therefore, intermolecular hydrogen bonding is the dominant non-covalent interaction governing the crystal packing of this compound. Oximes frequently form dimeric structures or polymeric chains through O-H···N=C hydrogen bonds. scispace.comnih.gov In these arrangements, the hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring molecule. nih.gov The formation of these intermolecular interactions is often energetically favorable and dictates the crystalline arrangement. nih.gov For example, crystal structure analyses of various oximes reveal that molecules are often linked into supramolecular chains via such O-H···N hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions associated with the aromatic benzene ring and the C=N chromophore. The conjugation between the phenyl ring and the oxime group leads to a bathochromic (red) shift of the absorption maxima compared to non-conjugated systems.

Table 2: Expected Electronic Transitions for Aromatic Oximes

Type of TransitionChromophoreExpected Wavelength Range
π → πBenzene Ring, C=N200 - 300 nm
n → πC=N, -OH> 300 nm (typically weak)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. Various MS techniques are employed to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₈H₆F₃NO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Exact Mass Determination of this compound

ParameterValue
Molecular FormulaC₈H₆F₃NO₂
Theoretical Monoisotopic Mass205.03506 Da
Expected Experimental HRMS Resultm/z value very close to 205.0351

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC/MS is an effective method for assessing its purity. nih.gov

The sample is first vaporized and passed through a GC column, which separates the target compound from any volatile impurities based on differences in their boiling points and interactions with the column's stationary phase. rsc.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification. By analyzing the chromatogram for extraneous peaks, the presence and identity of impurities can be determined, providing a comprehensive purity profile of the sample. The technique has been widely used for the quantification and analysis of various aldehyde and oxime derivatives. nih.govdntb.gov.ua

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules, such as oximes. und.edu Unlike harsher ionization methods, ESI typically keeps the molecule intact, providing clear information about its molecular weight.

In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. und.edu For this compound, analysis in positive ion mode is expected to primarily yield the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (205.04 + 1.01 ≈ 206.05). researchgate.net Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. This technique is invaluable for confirming the molecular weight of the target compound with high sensitivity. und.edu

X-ray Crystallography for Solid-State Molecular Architecture

Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including parameters such as crystal system, space group, unit cell dimensions, and key bond lengths and angles, cannot be provided at this time.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a definitive method for understanding its three-dimensional arrangement in the solid state. This technique provides precise information on atomic coordinates, which allows for the accurate measurement of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules within the crystal lattice.

While crystallographic data exists for structurally similar compounds, such as (E)-4-(Trifluoromethyl)benzaldehyde oxime, the strict focus of this article on this compound prevents the inclusion of data from these analogs. The substitution of a trifluoromethoxy group for a trifluoromethyl group can significantly influence the electronic properties and steric profile of the molecule, potentially leading to different crystal packing and intermolecular interactions. Therefore, direct extrapolation of crystallographic data from analogous structures would be speculative and scientifically inappropriate for a definitive structural elucidation.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is required to determine its precise solid-state molecular architecture. Such a study would provide invaluable insights into the structural effects of the trifluoromethoxy substituent on the benzaldehyde oxime framework.

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Despite the growing interest in computational chemistry for elucidating the properties of novel chemical compounds, a thorough theoretical examination of this compound is not yet available in published scientific literature. Extensive searches for dedicated quantum chemical calculations, including Density Functional Theory (DFT) studies on its molecular geometry, electronic structure, and spectroscopic properties, have yielded no specific research articles or datasets for this particular molecule.

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction and analysis of various molecular characteristics before a compound is synthesized or experimentally investigated. Methodologies such as DFT are routinely employed to gain insights into the fundamental aspects of chemical structures and their reactivity.

For a molecule like this compound, such studies would typically involve:

Prediction of Optimized Molecular Geometries and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms and exploring different spatial orientations (conformers).

Electronic Structure Investigations: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, or band gap, is crucial for understanding the molecule's electronic behavior and reactivity.

Simulation of Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which aids in its experimental identification and characterization.

Non-linear Optical (NLO) Property Predictions: Assessing the potential of the compound for applications in optical technologies by calculating its hyperpolarizability.

Natural Bond Orbital (NBO) Analysis: Investigating the delocalization of electron density and the interactions between different parts of the molecule to understand its stability.

While computational studies have been performed on analogous compounds, such as benzaldehyde oximes with different substituents, the explicit focus on the 4-(trifluoromethoxy) variant is absent from current scientific records. The unique electronic effects of the trifluoromethoxy (-OCF3) group, known for its strong electron-withdrawing nature, would significantly influence all the aforementioned molecular properties. Therefore, direct extrapolation from other derivatives would not provide scientifically accurate data for this compound.

The absence of this specific research highlights a gap in the current body of scientific knowledge and presents an opportunity for future computational studies to characterize this compound and contribute to a deeper understanding of the structure-property relationships in this class of molecules.

Computational Chemistry and Theoretical Studies on 4 Trifluoromethoxy Benzaldehyde Oxime

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No specific studies detailing the Molecular Electrostatic Potential (MEP) map for 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime are available. Such an analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule. Typically, MEP maps use a color spectrum to visualize electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). For an oxime, one would anticipate a negative potential around the oxygen and nitrogen atoms of the oxime group, making them likely sites for electrophilic attack, while the hydroxyl proton would exhibit a positive potential. The trifluoromethoxy group would also significantly influence the electron distribution across the aromatic ring. However, without specific calculations, any detailed description of the MEP surface remains speculative.

Local Reactivity Descriptors (e.g., Fukui functions, ALIE surfaces)

There is no published research on the local reactivity descriptors, such as Fukui functions or Average Local Ionization Energy (ALIE) surfaces, for 4-(trifluoromethoxy)benzaldehyde oxime. These conceptual density functional theory (DFT) tools are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks. Fukui functions (f(r)) quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying reactive centers. Similarly, ALIE surfaces highlight the regions where an electron is least tightly bound, indicating susceptibility to electrophilic attack. The calculation of these descriptors for this specific molecule has not been reported.

Theoretical Calculation of Bond Dissociation Energies

Specific theoretical calculations for the Bond Dissociation Energies (BDEs) of this compound are not present in the scientific literature. BDE values are critical for understanding the thermal stability of a molecule and the likelihood of bond cleavage under specific conditions. Key BDEs of interest in this molecule would include the O-H, N-O, and C=N bonds of the oxime functional group, as well as the C-O bond of the trifluoromethoxy substituent. While general BDEs for various oximes have been calculated in broader studies, data tailored to this particular structure is unavailable.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models specifically developed for or including this compound have been identified in the literature. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties. Such models could predict properties like boiling point, solubility, or partition coefficient based on calculated molecular descriptors. The development of a QSPR model requires a dataset of related compounds with known properties, and it appears this specific oxime has not been included in such a study.

Molecular Dynamics (MD) Simulations

Literature searches yield no results for molecular dynamics (MD) simulations performed on this compound. MD simulations are powerful tools for studying the dynamic behavior of molecules over time.

Investigation of Solvent Interactions and Solvation Effects

There are no documented MD simulation studies investigating the solvent interactions and solvation effects of this compound. This type of research would involve simulating the molecule in various solvents (e.g., water, ethanol) to understand how the solvent molecules arrange themselves around the solute and to quantify the energetic contributions of these interactions. Such studies provide insight into solubility and how the solvent might influence the molecule's reactivity and conformational preferences.

Conformational Behavior in Different Environments

No studies on the conformational behavior of this compound in different environments (e.g., in vacuum, various solvents, or at different temperatures) have been published. Conformational analysis, often performed using MD simulations or other computational methods, would explore the rotation around single bonds, such as the C-C bond connecting the benzene (B151609) ring to the oxime group and the C-O bond of the trifluoromethoxy group, to identify the most stable conformers and the energy barriers between them.

Applications and Synthetic Utility of 4 Trifluoromethoxy Benzaldehyde Oxime in Organic Chemistry

Role as a Versatile Synthon in Multistep Organic Transformations

A synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime serves as a robust synthon, enabling the introduction of the 4-(trifluoromethoxy)phenyl motif into more complex molecular architectures through the versatile reactivity of its oxime group.

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in many biologically active compounds. nih.govthieme.de Oximes are established precursors for the synthesis of these ring systems. 4-(Trifluoromethoxy)benzaldehyde oxime can be readily converted into a nitrile oxide intermediate through oxidation. This nitrile oxide is a highly reactive 1,3-dipole that can undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This process, known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. For instance, reaction with an alkene yields an isoxazoline, while reaction with an alkyne produces an isoxazole. This synthetic route provides direct access to trifluoromethoxy-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry.

Precursor in the Synthesis of Advanced Organic Intermediates

The oxime functional group can be transformed into several other important chemical entities, making this compound a valuable precursor to other advanced intermediates.

Key transformations include:

Dehydration to Nitriles: The oxime can be dehydrated using various reagents to yield 4-(trifluoromethoxy)benzonitrile. Nitriles are themselves versatile intermediates, convertible to amines, amides, carboxylic acids, and tetrazoles.

Beckmann Rearrangement: Under acidic or catalytic conditions, aldoximes can undergo a Beckmann rearrangement to form primary amides. wikipedia.org In this case, this compound would rearrange to produce 4-(trifluoromethoxy)formanilide, another useful synthetic building block.

Conversion to Hydroximoyl Chlorides: Reaction with a chlorinating agent, such as N-chlorosuccinimide, converts the oxime into a hydroximoyl chloride. wikipedia.org 4-(Trifluoromethoxy)benzohydroximoyl chloride is an important intermediate that can be used in further cycloaddition reactions and for the synthesis of other derivatives.

Synthesis of Oxime Ethers (O-Alkyl Oximes)

Oxime ethers are a class of compounds with applications in various fields of chemistry. They are frequently synthesized by the alkylation of the corresponding oxime.

Alkylation Reactions and Their Synthetic Conditions

The synthesis of O-alkyl oxime ethers from this compound is typically achieved through an O-alkylation reaction. This process involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide.

Common synthetic conditions involve stirring the oxime with a suitable base and an alkyl halide in an appropriate solvent. rsc.org The choice of reagents and conditions can be tailored to the specific substrate and desired product.

Table 1: Typical Conditions for O-Alkylation of Aromatic Oximes
BaseAlkylating AgentSolventTemperatureReference
Potassium Carbonate (K₂CO₃)Alkyl Bromide (e.g., Hexyl Bromide)AcetoneReflux rsc.org
Sodium Hydride (NaH)Alkyl HalideDimethylformamide (DMF)Room Temperature
Sodium AlkoxidesAlkyl HalideCorresponding AlcoholVaries
Potassium Hydroxide (KOH)Alkyl HalideDimethyl Sulfoxide (DMSO)Room Temperature

The reaction generally proceeds with good to excellent yields, providing a reliable method for accessing a diverse range of this compound ethers. rsc.org

Stereocontrol Aspects in Oxime Ether Formation

Aldoximes, including this compound, can exist as two geometric isomers: (E) and (Z). The relative orientation of the hydroxyl group and the substituent on the imine carbon defines the stereochemistry. For aromatic aldoximes, the (E)-isomer is generally the more thermodynamically stable form. The synthesis of the oxime from the corresponding aldehyde and hydroxylamine (B1172632) often results in a mixture of isomers, which may equilibrate to the more stable form. wikipedia.org

The O-alkylation reaction to form oxime ethers is typically found to proceed with retention of the C=N bond stereochemistry. This means that if the starting oxime is predominantly the (E)-isomer, the resulting oxime ether product will also be the (E)-isomer. This stereochemical retention is crucial for applications where a specific isomer is required for biological activity or further synthetic steps.

Preparation of Oxime Esters

Similar to oxime ethers, oxime esters are valuable compounds in organic synthesis. They are prepared by the acylation of the oxime's hydroxyl group.

The traditional method for preparing oxime esters involves reacting the oxime with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

A more modern and often milder approach involves the use of peptide coupling agents to facilitate the esterification between a carboxylic acid and the oxime. organic-chemistry.org Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), can effectively promote the formation of the oxime ester under mild conditions at room temperature. organic-chemistry.org This method avoids the need for preparing reactive acyl chlorides and is compatible with a broader range of functional groups.

Table 2: Reagent Systems for the Preparation of Oxime Esters
Acylating AgentBase / CatalystTypical ConditionsReference
Acyl Chloride (R-COCl)Pyridine or TriethylamineInert solvent (e.g., CH₂Cl₂), 0°C to room temperatureGeneral Method
Acid Anhydride ((RCO)₂O)Pyridine or DMAP (catalytic)Inert solvent, room temperatureGeneral Method
Carboxylic Acid (R-COOH)EDCI / DMAPInert solvent (e.g., CH₂Cl₂), room temperature organic-chemistry.org

Esterification Reactions with Carboxylic Acid Derivatives

The hydroxyl group of this compound can undergo esterification with various carboxylic acid derivatives to form oxime esters. This transformation is a common strategy for derivatizing oximes to enhance their biological activity or to modify their chemical properties for subsequent reactions. A series of novel oxime esters have been synthesized by reacting substituted benzaldehydes with undecenoic acid, and these derivatives were evaluated for their antimicrobial properties researchgate.net. The formation of these esters proceeds through standard esterification protocols, where the oxime's nucleophilic hydroxyl group attacks an activated carboxylic acid, such as an acyl chloride or anhydride. This reactivity highlights the role of the oxime as a platform for creating diverse molecular structures.

Table 1: Components in the Synthesis of Benzaldehyde (B42025) Oxime Esters

Reactant 1 Reactant 2 Product Type
Substituted Benzaldehyde Oxime Carboxylic Acid (e.g., Undecenoic Acid) Oxime Ester

This table illustrates the general components involved in the synthesis of oxime esters, a class of compounds to which derivatives of this compound belong.

Photoredox Catalysis and Visible-Light Mediated Approaches

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to generate reactive radical intermediates under mild conditions. nih.govtcichemicals.com The trifluoromethoxy (OCF₃) group, present in this compound, is a highly desirable structural motif in medicinal chemistry. nih.gov Photocatalytic strategies are increasingly used for the formation of bonds to OCF₃-containing molecules. nih.gov

The general mechanism of photoredox catalysis involves a photocatalyst (P-Cat) that, upon absorbing visible light, enters an excited state (P-Cat*). tcichemicals.com This excited state can then engage in single-electron transfer with a substrate. For a compound like this compound, this could involve either oxidation or reduction, depending on the reaction cycle, generating radical intermediates that can participate in a variety of bond-forming reactions. The development of these methods is significant for creating complex molecules containing fluorinated groups. nih.gov

Table 2: Common Photocatalysts in Visible-Light Reactions

Catalyst Type Examples
Metal Complexes Iridium-based catalysts, Ruthenium-based catalysts

This table lists common categories of photocatalysts used in reactions that can be applied to substrates like this compound.

Utility in Carbonyl Group Protection and Activation Strategies

The formation of an oxime from an aldehyde or ketone is a classic method for the protection of the carbonyl group during multi-step synthesis. The reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine yields this compound, effectively masking the reactive aldehyde functionality. This protecting group is stable under a variety of reaction conditions and can be readily removed by hydrolysis to regenerate the original aldehyde when needed.

Furthermore, the oxime group can serve as an activation handle. By converting the hydroxyl group into a better leaving group (e.g., by tosylation or acylation), the C=N bond becomes susceptible to nucleophilic attack or rearrangement, as seen in the Beckmann rearrangement.

Participation in Directed C-H Activation and Heck-Type Coupling Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation in organic synthesis. mdpi.com While the substrate itself is not directly involved in C-H activation, derivatives of similar oximes have been used to form highly efficient palladium catalysts for such transformations. For instance, a palladacycle derived from 4-hydroxyacetophenone oxime has been shown to be an effective source of palladium nanoparticles that catalyze Heck-type reactions. mdpi.com This suggests that this compound could serve as a ligand precursor for creating specialized palladium catalysts. These catalysts could potentially be employed in directed C-H activation, where the oxime moiety directs the metal to a specific C-H bond, or in Heck-type cross-coupling reactions to synthesize complex aromatic compounds. mdpi.commdpi.com

Generation of 1,3-Dipolar Reagents for Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org Oximes, including this compound, are valuable precursors for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. chegg.com The generation of the nitrile oxide from the oxime is typically achieved through oxidation, for example, with sodium hypochlorite. chegg.com

Once formed, the 4-(trifluoromethoxy)benzonitrile oxide can react with a variety of dipolarophiles, such as alkenes and alkynes, in a concerted, stereoconservative cycloaddition to yield isoxazolines and isoxazoles, respectively. organic-chemistry.org This method provides a direct and efficient route to complex heterocyclic systems containing the trifluoromethoxy-phenyl moiety.

Table 3: 1,3-Dipolar Cycloaddition Components

1,3-Dipole Precursor 1,3-Dipole Dipolarophile Product (Heterocycle)
This compound 4-(trifluoromethoxy)benzonitrile oxide Alkene Substituted Isoxazoline

This table outlines the transformation of the oxime into a 1,3-dipole and its subsequent reaction to form five-membered heterocycles.

Rearrangement Chemistry: Accessing Amides via Beckmann Pathway Derivatives

The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is transformed into an amide or a lactam. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com

While the rearrangement of ketoximes to substituted amides is common, the Beckmann rearrangement of aldoximes, such as this compound, can lead to either primary amides or, more commonly, nitriles through a related fragmentation pathway. masterorganicchemistry.comionike.com The choice of reagents and reaction conditions can influence the outcome. Various acidic catalysts, including sulfuric acid, tosyl chloride, and chlorosulfonic acid, have been employed to promote this rearrangement. wikipedia.orgionike.com

Table 4: Reagents for Beckmann Rearrangement

Catalyst/Reagent Function
Sulfuric Acid, Polyphosphoric Acid Strong acid catalyst to promote rearrangement. wikipedia.org
Thionyl Chloride, Phosphorus Pentachloride Converts hydroxyl to a better leaving group. wikipedia.org
Cyanuric Chloride Activates the hydroxyl group for rearrangement. wikipedia.org

This table summarizes various reagents known to facilitate the Beckmann rearrangement of oximes.

Analytical Methodologies for 4 Trifluoromethoxy Benzaldehyde Oxime and Its Derivatives

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are essential for assessing the purity and determining the concentration of 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like oximes. For 4-(trifluoromethoxy)benzaldehyde oxime, reverse-phase HPLC is a commonly employed method for purity determination and quantification. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

The reaction to form oximes from their corresponding aldehydes or ketones can be monitored effectively using reversed-phase HPLC systems. nih.gov The method allows for the separation of the starting carbonyl compound, the oxime product (including potential E/Z stereoisomers), and any impurities. nih.gov Detection is typically achieved using a UV-Vis detector, as the aromatic ring in this compound provides strong chromophores.

ParameterTypical ConditionPurpose
ColumnC18 or C8 Reverse-Phase (e.g., Newcrom R1) sielc.comSeparates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water gradient sielc.comElutes compounds from the column. Gradient elution allows for the separation of compounds with a wide range of polarities.
DetectorUV-Vis (e.g., at 254 nm)Detects aromatic compounds based on their absorbance of UV light.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and analysis time.

When this compound is used as a precursor in the synthesis of chiral molecules, or if it forms derivatives with stereogenic centers, the separation of enantiomers or diastereomers becomes critical. Chiral HPLC is the premier technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

The principle of chiral separation involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. sigmaaldrich.com For derivatives of this compound, the selection of the CSP and the mobile phase is crucial for achieving resolution. Normal-phase (using non-polar solvents like hexane (B92381)/isopropanol) or reversed-phase conditions can be used depending on the analyte's properties. researchgate.netsigmaaldrich.com The trifluoromethoxy group can provide unique interactions, potentially improving retention and separation on fluorinated CSPs. hplc.eu

ParameterTypical ConditionPurpose
Column (CSP)Cellulose or Amylose derivatives (e.g., Chiralcel OD-R) researchgate.netProvides a chiral environment for differential interaction with enantiomers.
Mobile Phase (Normal)Hexane/IsopropanolUsed for hydrophobic compounds; common for polysaccharide-based CSPs.
Mobile Phase (Reversed)Acetonitrile/Aqueous Buffer (e.g., 1M NaClO₄) researchgate.netUsed for more polar compounds.
DetectionUV-Vis or Circular Dichroism (CD)CD detectors are particularly useful for confirming the identity of enantiomers.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While oximes can be analyzed directly, they sometimes exhibit poor peak shape or undergo thermal degradation in the high temperatures of the GC injector and column. nih.gov Therefore, derivatization is a common strategy to enhance their volatility and stability. For this compound, silylation to form a trimethylsilyl (B98337) (TMS) ether of the oxime hydroxyl group is a viable approach. researchgate.net

Another highly sensitive method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net This creates pentafluorobenzyl (PFB) oxime derivatives which are highly electronegative and thus extremely sensitive to electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). nih.govresearchgate.net GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides not only quantification but also structural information from the mass spectrum, confirming the identity of the analyte. nih.govnih.govnih.gov

ParameterTypical ConditionPurpose
Derivatization AgentPFBHA or a silylating agent (e.g., BSTFA) researchgate.netnih.govIncreases volatility and thermal stability, and enhances detector response.
ColumnHP-5MS or equivalent (nonpolar) rsc.orgSeparates compounds based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Temperature ProgramInitial hold (e.g., 100 °C) followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) rsc.orgOptimizes separation of analytes with different boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.orgFID provides general quantification, while MS provides mass information for identification. mdpi.com

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive ways to quantify this compound and assess its purity by measuring the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of analytes in solution. It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Aromatic oximes, including this compound, possess a conjugated π-electron system that absorbs UV radiation strongly.

The UV-Vis spectrum of an aromatic oxime typically shows characteristic absorbance maxima (λmax). shd-pub.org.rs For instance, many oximes exhibit absorbance in the 280-305 nm range. researchgate.net The exact position of λmax and the molar extinction coefficient (ε) are influenced by the solvent and the specific substituents on the aromatic ring. shd-pub.org.rs The deprotonation of the oxime group in a basic medium can cause a bathochromic (red) shift to longer wavelengths (e.g., 330-360 nm), a phenomenon that can also be used for analytical purposes. researchgate.net To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Quantitative NMR Spectroscopy for Structural Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds with high precision and accuracy, traceable to the International System of Units (SI). koreascience.krmdpi.com Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte; instead, a certified internal standard of known purity is used. diva-portal.org

For this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly advantageous for this compound. numberanalytics.comnumberanalytics.com The trifluoromethoxy (-OCF₃) group provides a singlet in the ¹⁹F NMR spectrum in a region that is typically free from other signals, eliminating the problem of peak overlap that can sometimes complicate ¹H NMR spectra. diva-portal.org The ¹⁹F nucleus has high sensitivity and a wide chemical shift range, making it ideal for accurate quantification. numberanalytics.comnumberanalytics.com

The purity assessment is performed by accurately weighing the sample and a suitable internal standard (e.g., 1,4-bis(trifluoromethyl)benzene (B1346883) for ¹⁹F qNMR) into an NMR tube with a deuterated solvent. The molar purity of the analyte is calculated by comparing the integral of a specific analyte signal with the integral of a signal from the internal standard, taking into account their respective molar masses and the number of nuclei contributing to each signal. diva-portal.org Careful optimization of experimental parameters, such as relaxation delay (D1), is crucial to ensure full relaxation of the nuclei and obtain accurate integration values. koreascience.krdiva-portal.org

Parameter¹⁹F qNMR SpecificationPurpose
Nucleus¹⁹FHigh sensitivity and wide chemical shift range for fluorine-containing compounds. numberanalytics.com
Internal StandardA stable, non-volatile, fluorinated compound with a simple spectrum and known purity (e.g., 1,4-bis(trifluoromethyl)benzene).Provides a reference signal of known concentration for quantification. diva-portal.org
SolventDeuterated solvent (e.g., CDCl₃, Acetone-d₆)Provides a field-frequency lock and dissolves the sample and standard.
Relaxation Delay (D1)≥ 5 x T₁ (longest spin-lattice relaxation time)Ensures complete relaxation of all nuclei for accurate signal integration.
Pulse Angle30-90°Excites the nuclei. A 90° pulse provides maximum signal for a single scan.

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and structure. When coupled with gas chromatography (GC-MS), it allows for the separation and detection of the compound and its derivatives. The electron impact ionization of the molecule yields a distinct mass spectrum, characterized by a molecular ion peak and specific fragmentation patterns that serve as a fingerprint for structural confirmation.

For trace analysis, sensitivity can be significantly enhanced through chemical derivatization. A common strategy involves converting the oxime to a derivative with high ionization efficiency, such as a pentafluorobenzyl (PFB) oxime. nih.gov Analysis of these PFB oxime derivatives using GC-MS in negative ion chemical ionization (NICI) mode offers superior sensitivity compared to positive ion methods. nih.govresearchgate.net This approach is capable of detecting long-chain fatty aldehydes at levels as low as 0.5 picomoles, demonstrating its utility for quantifying minute amounts of aldehyde-derived oximes in various matrices. researchgate.net

Coupled Techniques (LC-MS/MS, LC-HRMS) for Complex Mixtures

For the analysis of this compound in complex mixtures, such as reaction media, biological samples, or environmental matrices, coupled liquid chromatography-mass spectrometry (LC-MS) techniques are indispensable. csic.es Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provide the high selectivity and sensitivity required to isolate the analyte from interfering components. csic.esresearchgate.net

In this workflow, the liquid chromatograph first separates the components of the mixture. The eluent is then introduced into the mass spectrometer.

LC-MS/MS offers exceptional sensitivity and specificity by subjecting a specific parent ion of the analyte to collision-induced dissociation to produce characteristic product ions. This transition is highly specific and allows for accurate quantification even at very low concentrations. perkinelmer.com

LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its metabolites or degradation products. researchgate.net This capability is crucial for structural elucidation and identification of unknown compounds within the mixture. researchgate.net

These methods are powerful tools for studying the fate of the compound in complex systems, identifying transformation products, and performing quantitative analysis with high confidence. csic.es

In-situ Reaction Monitoring Techniques (e.g., ATR Spectroscopy)

In-situ reaction monitoring provides real-time insights into the chemical processes, enabling a detailed understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. mt.comspectroscopyonline.com Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a particularly effective technique for this purpose, as it allows for continuous analysis of the reaction mixture without the need for sampling. rsc.orgnih.gov

When synthesizing this compound from its corresponding aldehyde and a hydroxylamine (B1172632) source, an ATR-FTIR probe can be inserted directly into the reaction vessel. rsc.orgnih.gov This setup allows for the real-time tracking of key molecular vibrations:

Disappearance of Reactant: The decrease in the intensity of the characteristic carbonyl (C=O) stretching band of 4-(trifluoromethoxy)benzaldehyde.

Appearance of Product: The simultaneous increase in the intensities of the carbon-nitrogen double bond (C=N) and hydroxyl (O-H) stretching bands of the oxime product.

This continuous data stream provides a kinetic profile of the reaction, helping to determine reaction endpoints, optimize process parameters, and ensure process safety and robustness. mt.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a pure sample of this compound. This data is used to experimentally verify the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The molecular formula for this compound is C₈H₆F₃NO₂.

The validation process involves comparing the experimentally determined mass percentages with the theoretically calculated values based on the molecular formula. chemcollective.org For a new compound to be considered analytically pure, the experimentally found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values. nih.gov

Theoretical Elemental Composition of this compound Interactive Data Table

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.011896.08846.84
HydrogenH1.00866.0482.95
FluorineF18.998356.99427.78
NitrogenN14.007114.0076.83
OxygenO15.999231.99815.60
Total 205.135 100.00

Validation of Analytical Methods for Accuracy and Precision

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.comresearchgate.net Accuracy and precision are two of the most important parameters evaluated during method validation. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true or accepted value. demarcheiso17025.com It is often assessed through recovery studies. In this procedure, a blank sample matrix is spiked with a known amount of pure this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). irjmets.com The samples are then analyzed, and the percentage of the analyte recovered is calculated. Acceptable recovery is typically within a range such as 98-102%.

Precision: This measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netresearchgate.net Precision is usually expressed as the Relative Standard Deviation (%RSD). It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment to assess the method's robustness. researchgate.net A common acceptance criterion for precision in chromatographic methods is a %RSD of not more than 2%. irjmets.com

Example Validation Data for an HPLC Assay of this compound Interactive Data Table

Validation ParameterTestAcceptance CriteriaResult
Accuracy Recovery at 80% Concentration98.0 - 102.0%99.5%
Recovery at 100% Concentration98.0 - 102.0%100.8%
Recovery at 120% Concentration98.0 - 102.0%101.2%
Precision Repeatability (Intra-day, n=6)%RSD ≤ 2.0%0.85%
Intermediate Precision (Inter-day, n=6)%RSD ≤ 2.0%1.32%

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research directly focused on 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime is nascent; however, the collective knowledge on fluorinated aromatic compounds and oximes provides a strong foundation for predicting its chemical behavior and potential. The primary methodological advancement relevant to its synthesis is the condensation reaction between 4-(trifluoromethoxy)benzaldehyde and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride, often in the presence of a mild base like sodium acetate (B1210297). chemicalbook.com This established method is known for its high efficiency and yield.

Recent advancements in the broader field of fluorinated oxime chemistry have opened new avenues. For instance, a transition-metal-free reductive system using ammonium (B1175870) iodide (NH₄I) has been developed for the N-O bond cleavage of oximes, enabling the synthesis of a wide range of fluorinated pyridines. nih.gov This highlights a methodological leap from traditional condensation methods, offering high regioselectivity and broad functional group tolerance that could be applicable to 4-(trifluoromethoxy)benzaldehyde oxime.

Identification of Unexplored Reactivity and Novel Transformations

The reactivity of this compound remains largely unexplored, presenting significant opportunities for discovering novel chemical transformations. The interplay between the electron-withdrawing trifluoromethoxy group and the reactive oxime moiety suggests a rich chemical landscape.

Key Areas for Exploration:

Beckmann Rearrangement: A classical reaction of oximes, the acid-catalyzed Beckmann rearrangement of this compound would yield 4-(trifluoromethoxy)benzamide. wikipedia.org Investigating this transformation with modern catalysts could optimize yields and conditions, providing a route to novel amide-based compounds.

Cyclization Reactions: The oxime functional group is a versatile precursor for synthesizing heterocyclic compounds. Its reaction with various electrophiles and nucleophiles could lead to the formation of isoxazolines, oxadiazoles, and other valuable heterocyclic systems. researchgate.net Research into I(I)/I(III) catalysis for fluorocyclisation of unsaturated oximes could be adapted to explore new intramolecular reactions. researchgate.net

Reductive Cleavage: As demonstrated in related fluorinated oximes, the selective reduction of the N-O bond presents a pathway to synthesizing other nitrogen-containing compounds, such as imines or amines, which are valuable intermediates in medicinal chemistry. nih.gov

Dehydration: The dehydration of the oxime would yield 4-(trifluoromethoxy)benzonitrile, a key intermediate for various functional materials and pharmaceuticals.

Transformation TypePotential ProductSignificance
Beckmann Rearrangement4-(Trifluoromethoxy)benzamidePrecursor for polymers, pharmaceuticals
[3+2] CycloadditionSubstituted IsoxazolinesBiologically active heterocycles
N-O Bond ReductionFluorinated PyridinesImportant scaffolds in drug discovery nih.gov
Dehydration4-(Trifluoromethoxy)benzonitrileVersatile chemical intermediate

Potential for Novel Applications in Advanced Materials Science

The unique properties imparted by the trifluoromethoxy (-OCF₃) group—such as high lipophilicity, thermal stability, and metabolic stability—position this compound as a promising building block for advanced materials. researchgate.net

Liquid Crystals: The rigid aromatic core combined with the polar trifluoromethoxy group suggests potential applications in liquid crystal displays. The specific electronic and steric properties of the -OCF₃ group can be leveraged to fine-tune the mesophase behavior and electro-optical properties.

Polymers and Coatings: The oxime moiety can be incorporated into polymer backbones or used as a cross-linking agent. Polymers containing the trifluoromethoxy group are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings and specialty plastics.

Organoelectronics: Fluorinated organic molecules are of great interest in the field of organic electronics. The electron-withdrawing nature of the -OCF₃ group can modify the electronic properties of conjugated systems, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Opportunities for Advanced Computational Modeling in Predictive Research

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental efforts, thereby accelerating the discovery process.

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide deep insights into its properties. For example, a well-tempered metadynamics study on a fluorinated oxime drug demonstrated that fluorination leads to stronger interactions with protein residues compared to its non-fluorinated counterpart. nih.gov Such studies suggest that the trifluoromethoxy group in this compound could significantly enhance its binding affinity to biological targets. nih.gov

Potential Computational Studies:

Modeling TechniqueResearch GoalPredicted Outcome
Density Functional Theory (DFT)Predict reaction pathways and transition states for novel transformations.Optimized synthetic routes and catalyst selection.
Molecular Dynamics (MD)Simulate interactions with biological macromolecules (e.g., enzymes).Identification of potential drug targets and binding modes. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate molecular structure with potential biological activity or material properties.Design of new derivatives with enhanced performance.

Integration of Emerging Analytical Techniques for Comprehensive Characterization

While standard analytical techniques are sufficient for basic characterization, a deeper understanding of this compound requires the integration of more advanced methods.

Standard and Advanced Characterization Methods:

TechniquePurposeInformation Gained
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)Structural elucidation and purity assessment.Confirmation of chemical structure and stereochemistry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Purity determination and identification of reaction byproducts.Molecular weight and fragmentation patterns. nih.govorientjchem.org
Infrared (IR) SpectroscopyIdentification of functional groups.Presence of O-H, C=N, and C-O-C bonds. orientjchem.org
Single-Crystal X-ray DiffractionDefinitive structural determination.Precise bond lengths, bond angles, and crystal packing.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination.Unambiguous confirmation of elemental composition.

The use of ¹⁹F NMR is particularly crucial for probing the electronic environment of the trifluoromethoxy group and for monitoring reactions involving this moiety. Advanced mass spectrometry techniques can be invaluable for identifying intermediates in complex reaction pathways or for metabolomic studies.

Addressing Challenges and Exploring New Opportunities in Fluorinated Oxime Chemistry

The primary challenge in the chemistry of this compound is the limited body of specific research. Overcoming this requires foundational studies into its synthesis, stability, and fundamental reactivity. The broader challenges in organofluorine chemistry, such as the cost and handling of some fluorinating reagents, are also relevant.

However, the opportunities presented by this compound and its derivatives are substantial. The introduction of fluorine into organic molecules is a proven strategy in drug discovery for enhancing efficacy and metabolic stability. nus.edu.sg Compounds containing the trifluoromethoxy group are prominent in pharmaceuticals and agrochemicals. researchgate.net Therefore, this compound serves as a versatile platform for:

Drug Discovery: As a scaffold for new therapeutic agents, leveraging the unique properties of the -OCF₃ group. sciencedaily.comontosight.ai

Agrochemicals: For the development of new pesticides and herbicides with improved performance. ontosight.ai

Functional Materials: As a key intermediate for synthesizing materials with tailored optical, electronic, and physical properties.

By systematically exploring its reactivity and properties, the scientific community can unlock the full potential of this compound as a valuable building block in both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(trifluoromethoxy)benzaldehyde oxime?

  • Methodology : The oxime is typically synthesized via condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium acetate). The reaction is refluxed for 1–3 hours, followed by extraction and purification via recrystallization or column chromatography. Yield optimization requires careful pH control (~pH 4–6) to minimize side reactions .
  • Key Data :

ReactantSolventReaction TimeYield
4-(Trifluoromethoxy)benzaldehydeEtOH/H₂O2 hours85–93%

Q. How is this compound characterized spectroscopically?

  • Analytical Methods :

  • ¹H NMR : Oxime proton (NOH) appears as a broad singlet at δ 8.5–9.0 ppm. The aldehyde proton (CHO) is absent post-reaction, confirming conversion .
  • IR : Strong C=N stretch at ~1640 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 222.1 (calculated for C₉H₇F₃NO₂) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin and eye irritant (Skin Irrit. Category 2). Avoid inhalation of dust.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Use PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in copper-catalyzed skeletal rearrangements?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the aldehyde, facilitating coordination with copper catalysts. This promotes five-bond cleavage in O-propargyl arylaldoximes, enabling β-lactam formation. Steric effects from the trifluoromethoxy group can hinder undesired pathways, improving regioselectivity .
  • Case Study :

CatalystSubstrateProduct (β-lactam)Yield
CuI/1,10-phenanthrolineO-propargyl oxime derivative4-membered lactam72%

Q. What challenges arise in analyzing E/Z isomerization of this oxime, and how are they addressed?

  • Challenge : Equilibrium between E and Z isomers complicates NMR interpretation due to proton exchange.
  • Solution : Use low-temperature (e.g., –20°C) ¹H NMR in deuterated DMSO or CDCl₃ to "freeze" isomerization. Integration of distinct NOH peaks (δ 8.5–8.7 ppm for E, δ 8.9–9.1 ppm for Z) allows quantification .

Q. How is this oxime utilized in synthesizing fluorogenic probes for biomolecular quantification?

  • Application : The oxime reacts with uracil or orotic acid under acidic conditions to form fluorescent derivatives. For example, in spectrofluorometric assays, excitation/emission at 320/420 nm enables quantification in biological specimens with ≤1 nM sensitivity .
  • Protocol :

Mix oxime (1 mM) with sample in pH 5 buffer.

Incubate at 37°C for 30 minutes.

Measure fluorescence intensity against a calibration curve.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.